molecular formula C24H20ClF3N2O5 B1225550 5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

Cat. No. B1225550
M. Wt: 508.9 g/mol
InChI Key: WXNZOBPUSXPFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[[5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester is a member of furans and an aromatic amide.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound "5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester" is structurally related to various synthesized compounds with antimicrobial properties. For instance, derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, containing chlorophenyl groups similar to the given compound, have been synthesized and evaluated for antimicrobial activities. Some of these derivatives exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, compounds with chlorophenyl and furanyl units have shown antimicrobial effects, suggesting the potential of the specified compound for similar applications (Pulina et al., 2009).

Chemical Modifications and Biological Activity

The compound is part of a broader class of chemicals that undergo various synthetic modifications to enhance biological activity. For example, derivatives involving chlorophenyl and morpholine groups have been investigated for their biological activities, including antimicrobial effects. Such studies involve the synthesis of novel compounds and evaluation of their biological activities, often leading to the discovery of compounds with significant antimicrobial properties (Kapoor et al., 2017).

properties

Product Name

5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

Molecular Formula

C24H20ClF3N2O5

Molecular Weight

508.9 g/mol

IUPAC Name

methyl 5-[[5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H20ClF3N2O5/c1-33-23(32)17-12-16(6-7-19(17)30-8-10-34-11-9-30)29-22(31)18-13-20(35-21(18)24(26,27)28)14-2-4-15(25)5-3-14/h2-7,12-13H,8-11H2,1H3,(H,29,31)

InChI Key

WXNZOBPUSXPFAB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C(F)(F)F)N4CCOCC4

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C(F)(F)F)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester
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5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester

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